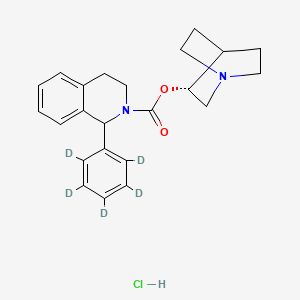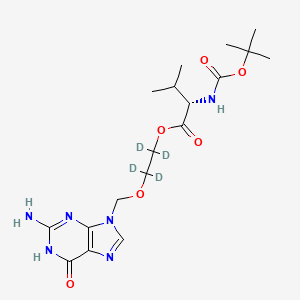![molecular formula C7H12ClN3S B562871 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride CAS No. 36085-64-0](/img/structure/B562871.png)
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard practices in chemical synthesis and purification would apply, including the use of high-purity reagents and controlled reaction environments to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoloazepine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride involves its interaction with specific molecular targets and pathways. As a metabolite of Talipexole, it may influence dopaminergic pathways in the brain, although detailed studies on its specific molecular targets and pathways are limited . Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Talipexole: The parent compound from which 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride is derived.
Thiazoloazepine Derivatives: Other compounds with similar thiazole and azepine ring structures.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Talipexole. This gives it distinct pharmacological properties and research applications compared to other thiazoloazepine derivatives .
Propiedades
Número CAS |
36085-64-0 |
|---|---|
Fórmula molecular |
C7H12ClN3S |
Peso molecular |
205.71 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H |
Clave InChI |
TUJDTIHGHVBHQC-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1N=C(S2)N.Cl.Cl |
SMILES canónico |
C1CNCCC2=C1N=C(S2)N.Cl |
Sinónimos |
5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine Dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/new.no-structure.jpg)
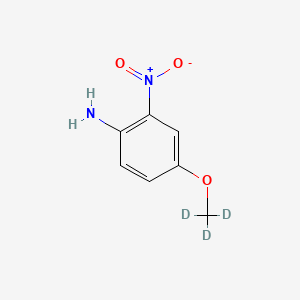
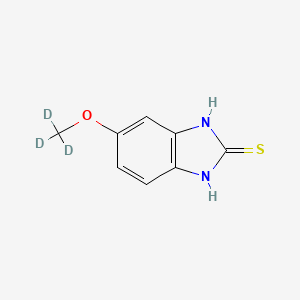

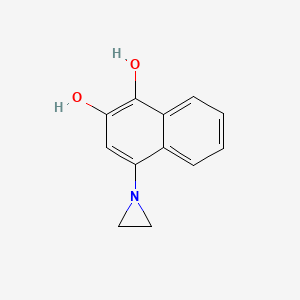
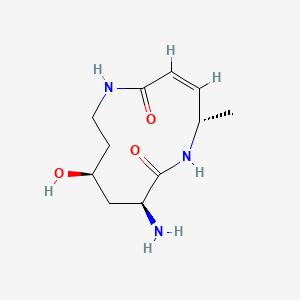
![2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B562801.png)
![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)
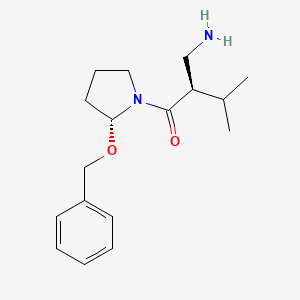
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
